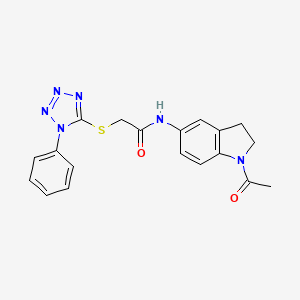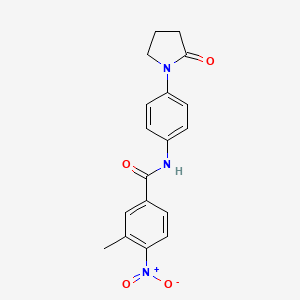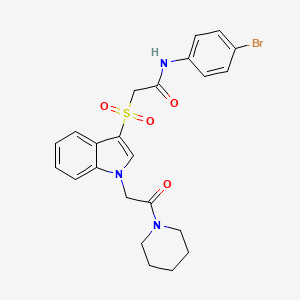![molecular formula C12H12N2O4S B2918086 [(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 923753-61-1](/img/structure/B2918086.png)
[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate” is a chemical compound with a complex structure . It contains a total of 56 bonds, including 29 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 56 bonds, including 29 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Wissenschaftliche Forschungsanwendungen
Neurotransmitter Synthesis and Brain Function
Research has explored compounds like α-Methyl-l-tryptophan (α-MTrp), an analog of tryptophan, for their utility in studying brain serotonin (5-HT) synthesis rates. These studies are significant for understanding neurotransmitter dynamics and could relate to the broader applications of similarly structured compounds in neurochemistry and neuroimaging. The methodology involves measuring the unidirectional uptake of labeled compounds and their conversion to serotonin, providing a framework for studying brain function and potential disorders related to neurotransmitter imbalances (Diksic & Young, 2001).
Carcinogenesis Inhibition
Isothiocyanates, derived from cruciferous vegetables, have been studied for their potential to inhibit carcinogenesis. Their mechanism primarily involves the selective inhibition of cytochrome P450 enzymes, which are crucial for the metabolic activation of carcinogens. This area of research highlights the potential of certain compounds to serve as chemopreventive agents against cancers, especially in the lungs and esophagus. This could imply a potential avenue for research into related compounds for their chemopreventive properties (Hecht, 2000).
Antimicrobial and Antitumor Activity
Substituted acyl thioureas and acyl thiosemicarbazides have been recognized for their versatile biological activities, including antimicrobial and antitumor effects. These compounds have been the subject of synthesis and biological activity studies, revealing potential for further structural modification aimed at novel drug development. This suggests a broader scope for research into compounds with similar functional groups for their application in treating microbial infections and tumors (Kholodniak & Kovalenko, 2022).
Environmental Epigenetics and Genome Flexibility
The study of DNA methylation and demethylation, particularly focusing on 5-hydroxymethylcytosine (5hmC), underscores the importance of epigenetic modifications in genome regulation. Environmental exposures affecting these epigenetic marks can lead to genetic dysfunctions and various pathologies, indicating a critical area of research for compounds that can modulate these epigenetic processes (Efimova et al., 2020).
Eigenschaften
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-7-3-4-19-11(7)12(16)17-6-10(15)13-9-5-8(2)18-14-9/h3-5H,6H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVERNYWBPGIYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2918008.png)
![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)
![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2918012.png)




![4'-fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918018.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2918026.png)